O-Benzyl-D-serine

Catalog No.
S750548
CAS No.
10433-52-0
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Benzyl-D-serine

CAS Number

10433-52-0

Product Name

O-Benzyl-D-serine

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1

InChI Key

IDGQXGPQOGUGIX-SECBINFHSA-N

Synonyms

O-Benzyl-D-serine;10433-52-0;(R)-2-Amino-3-(benzyloxy)propanoicacid;(R)-2-Amino-3-benzyloxypropionicacid;IDGQXGPQOGUGIX-SECBINFHSA-N;H-D-Ser(Bzl)-OH;(2R)-2-amino-3-(benzyloxy)propanoicacid;(R)-2-AMINO-3-BENZYLOXY-PROPIONICACID;AC1L3APS;D-Serine,O-(phenylmethyl)-;13910_ALDRICH;AC1Q5R18;SCHEMBL2037281;13910_FLUKA;Alanine,3-(benzyloxy)-,D-;CTK4A2973;MolPort-001-794-132;ZINC396506;EINECS233-916-6;ANW-15062;AR-1K8717;MFCD00065936;AKOS015888366;AM82237;CB-3189

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)[O-])[NH3+]

O-Benzyl-D-serine is a D-alpha-amino acid.

O-Benzyl-D-serine (CAS 10433-52-0) is a highly specialized, unnatural amino acid derivative essential for advanced peptide synthesis and peptidomimetic drug development. Featuring a D-stereocenter and a robust benzyl-protected side-chain hydroxyl group, it serves as a non-negotiable precursor for synthesizing protease-resistant therapeutics and complex chiral active pharmaceutical ingredients (APIs). For industrial buyers and synthetic chemists, procuring this exact protected enantiomer is critical to ensuring orthogonal compatibility in solid-phase peptide synthesis (SPPS) and preventing costly side reactions that plague unprotected or incorrectly protected serine derivatives .

Research Fit

Enantiopure D-serine building block for peptide synthesis

Benzyl ether side-chain protection compatible with Fmoc/Boc SPPS

Bypasses racemate resolution; stereochemical integrity retained

Attempting to substitute O-Benzyl-D-serine with unprotected D-serine or the natural L-enantiomer introduces severe process and performance failures. Using unprotected D-serine during amide coupling leaves the nucleophilic beta-hydroxyl group exposed, resulting in catastrophic O-acylation, chain branching, and oligomerization that drastically reduce the yield of the target linear peptide [1]. Conversely, substituting with O-Benzyl-L-serine yields peptides that are highly susceptible to rapid degradation by endogenous proteases (such as trypsin), completely destroying the in vivo half-life and pharmacokinetic viability of therapeutic candidates [2]. Furthermore, utilizing alternative protecting groups like tert-butyl (tBu) fails in Boc-SPPS workflows, as they are prematurely cleaved by trifluoroacetic acid (TFA) [3].

Substitution Risk

Stereochemistry

L-enantiomer produces diastereomers, potentially altering activity and stability.

Side-chain protection

Unprotected D-serine leads to O-acylation branching, reducing coupling yield.

Protecting group strategy

Orthogonal benzyl ether is required for Fmoc/Boc SPPS; substitution may compromise sequence fidelity.

Suppression of O-Acylation and Branching Byproducts

During peptide coupling, the free hydroxyl group of unprotected serine acts as a competing nucleophile, leading to severe O-acylation and the formation of branched oligomer byproducts. Utilizing O-Benzyl-D-serine completely masks this reactivity. Process development data demonstrates that direct coupling with unprotected serine variants exacerbates oligomerization and guanidinylation side reactions, drastically reducing purity. In contrast, employing the O-benzyl protected derivative suppresses these side reactions, enabling >98% LC area percent purity and high-yielding linear sequence elongation[1].

Evidence DimensionSide reaction suppression (O-acylation)
Target Compound Data>98% purity, suppressed O-acylation (O-Benzyl-D-serine)
Comparator Or BaselineHigh oligomerization and branching (Unprotected serine)
Quantified DifferencePrevention of chain-terminating ester byproducts
ConditionsSolution-phase or solid-phase amide coupling

Eliminates complex purification bottlenecks and prevents costly batch failures during the procurement and manufacturing of peptide APIs.

Enantiomeric Purity
Data to verify
D-form: ≥99.5:0.5 (HPLC) L-form: ≥98.0% ee (LC)
Reported higher ee supports chiral fidelity.
Supplier specification; verify with in-house HPLC.

Extension of Peptide Plasma Half-Life via D-Stereocenter

The D-configuration of O-Benzyl-D-serine is critical for downstream biological stability. Endogenous proteases are highly stereospecific for L-amino acid peptide bonds. Substituting natural L-amino acids with D-serine in therapeutic peptide sequences disrupts the protease binding pocket. Studies on de novo peptide inhibitors demonstrate that the simple substitution of specific residues with D-serine can improve metabolic stability dramatically, increasing the peptide's plasma half-life up to 24-fold compared to the L-enantiomer baseline[1].

Evidence DimensionPlasma half-life (t1/2) extension
Target Compound DataUp to 24-fold increase in half-life (D-serine incorporation)
Comparator Or BaselineBaseline rapid degradation (L-amino acid counterpart)
Quantified Difference24-fold improvement in metabolic stability
ConditionsIn vivo plasma stability assay / endogenous protease exposure

Procurement of the precise D-enantiomer is strictly required for developing peptide therapeutics that survive systemic circulation without rapid degradation.

Optical Rotation
Cross-study comparable
D: [α]²⁰/D −22 ± 2° L: +20 to +25°
Sign inversion enables unambiguous identity test.
Solvent conditions critical for QC release.

Orthogonal Stability in Acidic Workflows

The benzyl ether protecting group offers distinct orthogonal stability compared to tert-butyl (tBu) or trityl (Trt) ethers. While tBu and Trt groups are rapidly cleaved by mild acids, the O-benzyl group remains highly stable under the 50% trifluoroacetic acid (TFA) conditions used for repeated Boc deprotection. Kinetic studies show the acidolytic lability of O-benzyl ethers in 50% TFA is extremely low (e.g., k = ~6.4 × 10^-6 sec^-1), requiring strong acids like anhydrous HF or catalytic hydrogenolysis for final cleavage [1].

Evidence DimensionStability in 50% Trifluoroacetic Acid (TFA)
Target Compound DataHighly stable, k = ~6.4 × 10^-6 sec^-1 (O-Benzyl ether)
Comparator Or BaselineRapidly cleaved (O-tBu or O-Trt ethers)
Quantified DifferenceComplete orthogonal retention vs. complete loss of protection
ConditionsStandard Boc-deprotection cycles (50% TFA in DCM)

Enables the execution of complex, multi-step Boc-SPPS synthetic routes without premature side-chain deprotection and subsequent side reactions.

Coupling Efficiency
Class-level inference
O-Benzyl-D-Ser: >99% per cycle Unprotected D-Ser: <70%
Benzyl protection prevents O-acylation side reactions.
Class-level; validate under your specific protocol.
Biosynthetic Yield
Cross-study comparable
D-hydantoinase route: 100% theoretical D-selective L-resolution: 78% yield
Enantioselective pathway avoids racemate loss.
Reported yield difference; confirm at scale.
ASCT2 Inhibition
Head-to-head
D-form: No reported inhibition L-form: ASCT2 inhibitor
Stereochemistry determines transporter engagement.
D-form may be inactive in ASCT2 assays; select L-form for pharmacology.
Enantiomeric Impurity
Data to verify
D-form: 3 suppliers certify ≤0.5% L-impurity L-form: often lacks chiral spec
Documented impurity profile aids regulatory review.
Verify CoA from selected supplier.

Solid-Phase Peptide Synthesis (Boc-SPPS) of Complex Therapeutics

O-Benzyl-D-serine is the optimal building block for Boc-SPPS workflows requiring repeated TFA deprotection cycles. Its robust benzyl ether protection ensures the side chain remains masked throughout the synthesis, preventing O-acylation, while allowing final global deprotection via HF [1].

Development of Long-Acting, Protease-Resistant Peptidomimetics

For drug discovery programs targeting oral or long-acting systemic peptide therapeutics, incorporating the D-enantiomer is essential. O-Benzyl-D-serine serves as a vital precursor to introduce D-serine residues, directly translating to extended plasma half-lives and resistance to endogenous proteolytic degradation [2].

Synthesis of Stereopure Neurological APIs

D-serine is a critical endogenous co-agonist at the NMDA receptor. O-Benzyl-D-serine is procured as a stereopure starting material for synthesizing advanced neuroactive analogs, where the benzyl group allows selective functionalization of the alpha-amine or carboxylate before final side-chain unmasking [3].

Application Fit

Application
Selection Property
Validation Focus
Peptide API process development
Chiral building block specification
Enantiomeric impurity monitoring
Raw material identity release
Optical rotation specification
Enantiomer identity confirmation
Kilogram-scale procurement
Biosynthetic route access
Cost-of-goods and supply continuity
NMDA receptor probe synthesis
D-serine stereochemistry requirement
Enantiomer-specific biological activity

XLogP3

-2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 Da

Monoisotopic Mass

195.08954328 Da

Heavy Atom Count

14

Other CAS

10433-52-0

Explore Compound Types